molecular formula C16H13ClF3NO2 B5793839 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5793839
M. Wt: 343.73 g/mol
InChI Key: DUFKPNHMODYJCC-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes chloro, trifluoromethyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties. The methoxy group further enhances its reactivity and potential for modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-14-7-4-11(17)9-13(14)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKPNHMODYJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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